![molecular formula C20H26N7O10PS B1671813 Inarigivir CAS No. 475650-36-3](/img/structure/B1671813.png)
Inarigivir
Overview
Description
Inarigivir is an oral dinucleotide RIG-I agonist that has demonstrated anti-viral activity against Hepatitis B Virus (HBV) via a combination of activation of innate immunity and a DAA effect as a Non-Nucleotide Reverse Transcriptase Inhibitor (NNRTI) .
Molecular Structure Analysis
The molecular formula of this compound is C20H26N7O10PS . The molecular weight is 587.5 .
Chemical Reactions Analysis
This compound has been shown to increase the ability of BCG-infected mouse APCs to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine . It also increased the ability of macrophages to kill MTB in a Caspase-1-, and autophagy-dependent manner .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 604.53. It is soluble in water (100 mg/mL) and DMSO (100 mg/mL) when ultrasonicated .
Scientific Research Applications
Inarigivir as a Treatment for Chronic Hepatitis B
This compound has been evaluated for its effectiveness in treating chronic Hepatitis B virus (HBV) infection. It functions as an immunomodulator and direct antiviral against HBV. A phase 2 study revealed that this compound could induce a significant reduction in HBV DNA, indicating its efficacy in treating HBV infection. The study also observed that low baseline HBsAg levels were associated with better suppression of HBV DNA and RNA during this compound treatment, suggesting its potential in achieving a functional cure for HBV (Yuen et al., 2022).
This compound as an Adjuvant for Tuberculosis Vaccine
This compound has been studied for its potential as an adjuvant to enhance the efficacy of the Bacille Calmette-Guérin (BCG) vaccine against Tuberculosis (TB) in mice. The research indicated that this compound, as an adjuvant, could improve the immunogenicity of the BCG vaccine, leading to better protection against TB. This suggests that this compound could be a valuable tool in boosting vaccine efficacy against certain infectious diseases (Khan et al., 2020).
Potential for Repurposing this compound in COVID-19 Treatment
This compound has been considered for repurposing in the treatment of COVID-19. A study suggested that this compound soproxil, along with other investigational drugs, could be repurposed to treat COVID-19, highlighting the potential of this compound in addressing emerging viral infections beyond its original scope of application (Joshi & Poduri, 2020).
Challenges and Safety Concerns
While this compound shows promise in various applications, it's crucial to note the challenges and safety concerns. For instance, a trial investigating this compound for HBV infection was stopped due to safety concerns related to drug-induced hepatocellular dysfunction, underlining the importance of careful evaluation of its safety profile in different applications (Yılmaz, 2020)
Mechanism of Action
Target of Action
Inarigivir primarily targets the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD-2) . These are key components of the innate immune system, playing a crucial role in the detection of viral pathogens and initiation of antiviral responses.
Mode of Action
This compound acts as an agonist for RIG-I and NOD-2 . By binding to these receptors, it activates the innate immune response within infected cells . This dual action, both immunomodulatory and direct antiviral, allows this compound to inhibit viral replication and induce intracellular interferon signaling pathways for antiviral defense .
Biochemical Pathways
Upon activation by this compound, RIG-I and NOD-2 initiate a cascade of biochemical reactions leading to the production of various cytokines . These include IL-12 , TNF-α , IFN-β , and Caspase-1 dependent IL-1β . These cytokines play a crucial role in the immune response against viral infections, including Hepatitis B and C, Norovirus, RSV, influenza, and parainfluenza .
Pharmacokinetics
It is known that this compound is administered orally and is under investigation for its effects on patients with chronic hepatitis b .
Result of Action
This compound’s activation of RIG-I and NOD-2 leads to a reduction in HBV DNA, RNA, and antigen levels . It also enhances the ability of antigen-presenting cells (APCs) to present specific epitopes to CD4 T cells . Furthermore, it increases the ability of macrophages to kill Mycobacterium tuberculosis in a Caspase-1 and autophagy-dependent manner .
Action Environment
It is currently being studied in clinical trials, which will provide more information about how factors such as patient health status, co-administration with other drugs, and disease state may influence its action .
Safety and Hazards
Future Directions
Inarigivir is under investigation in clinical trials for the treatment of HBV infection . The ACHIEVE trial confirms the safety and anti-viral efficacy of this compound up to 200mg daily and further studies at doses of up to 400mg daily in combination with TDF or added to NUC suppressed patients are underway .
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMICVBGNUEHGE-FUQPUAIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N7O10PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
475650-36-3 | |
Record name | Inarigivir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inarigivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INARIGIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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